molecular formula C18H11ClMnN2O6S B12275811 4-[(4-chloro-5-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate;hydron;manganese(2+) CAS No. 12238-31-2

4-[(4-chloro-5-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate;hydron;manganese(2+)

Cat. No.: B12275811
CAS No.: 12238-31-2
M. Wt: 473.7 g/mol
InChI Key: LGWHUHPHCCFFFE-UHFFFAOYSA-L
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Description

2-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate;manganese, also known as Pigment Red 52:2, is a compound commonly used as a red pigment in various applications. This compound is characterized by its bright red color and excellent lightfastness properties. It is often used in the manufacturing of paints, inks, plastics, and textiles due to its good heat stability and resistance to chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate;manganese involves the condensation of 2-hydroxy naphthaldehyde azo dyes with various substituted aromatic/heteroaromatic/aliphatic amines . The reaction typically takes place in an ethanol solution under reflux conditions for several hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate;manganese undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with molecular targets such as enzymes and cellular membranes. In the case of its antimicrobial activity, it disrupts the cell membrane integrity, leading to cell death. For its cytotoxic effects, it induces apoptosis in cancer cells by interfering with cellular signaling pathways and promoting cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2-hydroxynaphthalen-1-yl)diazenyl)benzoate (MDN)
  • 1-((3,4-dimethylphenyl)diazenyl)naphthalen-2-ol (DDN)
  • 3-((2-hydroxynaphthalen-1-yl)diazenyl)benzonitrile (HDN)

Uniqueness

Compared to similar compounds, 2-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate;manganese stands out due to its excellent lightfastness and heat stability, making it particularly suitable for use in outdoor applications. Additionally, its strong adsorption capacity enhances its effectiveness as a corrosion inhibitor .

Properties

CAS No.

12238-31-2

Molecular Formula

C18H11ClMnN2O6S

Molecular Weight

473.7 g/mol

IUPAC Name

4-[(4-chloro-5-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate;hydron;manganese(2+)

InChI

InChI=1S/C18H13ClN2O6S.Mn/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2

InChI Key

LGWHUHPHCCFFFE-UHFFFAOYSA-L

Canonical SMILES

[H+].CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-].[Mn+2]

physical_description

Water or Solvent Wet Solid;  Dry Powder

Origin of Product

United States

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